

# Physical and chemical properties of (Chloromethyl)cyclopropane

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## Compound of Interest

Compound Name: (Chloromethyl)cyclopropane

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An In-depth Technical Guide on the Physical and Chemical Properties of  
**(Chloromethyl)cyclopropane**

## Abstract

**(Chloromethyl)cyclopropane** is a significant chemical intermediate in organic synthesis, valued for its unique strained ring structure and the reactivity of its chloromethyl group. This technical guide provides a comprehensive overview of its physical and chemical properties, spectroscopic data, and key reactive characteristics. Detailed experimental protocols for its synthesis and spectroscopic analysis are presented, alongside visual representations of its reaction pathways and analytical workflows to support researchers, scientists, and professionals in drug development.

## Chemical Identity

**(Chloromethyl)cyclopropane** is a colorless liquid. It is also known by several synonyms, including cyclopropylmethyl chloride.

Identifier	Value
IUPAC Name	1-(chloromethyl)cyclopropane <a href="#">[1]</a>
CAS Number	5911-08-0 <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Molecular Formula	C <sub>4</sub> H <sub>7</sub> Cl <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Molecular Weight	90.55 g/mol <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[8]</a> <a href="#">[9]</a>
SMILES	ClCC1CC1 <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[8]</a>
InChI Key	ZVTQWXCKQTUVPY-UHFFFAOYSA-N <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>

## Physical and Chemical Properties

The physical and chemical properties of **(chloromethyl)cyclopropane** are summarized in the table below. It is a flammable liquid and is not miscible with water.

Property	Value	Source(s)
Appearance	Colorless liquid	<a href="#">[3]</a>
Boiling Point	87-89 °C	<a href="#">[3]</a> <a href="#">[8]</a> <a href="#">[10]</a>
Melting Point	-91 °C	<a href="#">[2]</a> <a href="#">[10]</a> <a href="#">[11]</a>
Density	0.98 g/mL at 25 °C	<a href="#">[3]</a> <a href="#">[10]</a>
Refractive Index (n <sub>20/D</sub> )	1.435 - 1.436	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[8]</a> <a href="#">[11]</a>
Flash Point	-2 °C (28.4 °F) - closed cup	
Vapor Pressure	71.1 mmHg at 25 °C	<a href="#">[10]</a> <a href="#">[11]</a>
Solubility in Water	Not miscible	<a href="#">[8]</a> <a href="#">[10]</a> <a href="#">[11]</a>
LogP	1.6	<a href="#">[1]</a> <a href="#">[11]</a>
Rotatable Bond Count	1	<a href="#">[9]</a> <a href="#">[11]</a>

## Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **(chloromethyl)cyclopropane**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### <sup>1</sup>H NMR

Chemical Shift ( $\delta$ ) ppm	3.44	1.15	0.61	0.31
Multiplicity	d	m	m	m
Integration	2H	1H	2H	2H
Assignment	-CH <sub>2</sub> Cl	-CH-	-CH <sub>2</sub> - (cyclopropyl)	-CH <sub>2</sub> - (cyclopropyl)

Source:[12]

### <sup>13</sup>C NMR

Chemical Shift ( $\delta$ ) ppm	49.5	13.0
Assignment	-CH <sub>2</sub> Cl	-CH-
Source:[12]		

## Infrared (IR) Spectroscopy

Wavenumber ( $\text{cm}^{-1}$ )	Assignment
3080 - 3000	C-H stretch (cyclopropyl)
2950 - 2850	C-H stretch (alkyl)
1450	-CH <sub>2</sub> - scissoring
1020	Cyclopropane ring vibration
740	C-Cl stretch

Source:[12]

## Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
90	2.5	$[M]^+$ (Molecular Ion, $^{35}\text{Cl}$ )
92	0.8	$[M+2]^+$ ( $^{37}\text{Cl}$ isotope)
55	100	$[\text{C}_4\text{H}_7]^+$
41	85	$[\text{C}_3\text{H}_5]^+$
39	50	$[\text{C}_3\text{H}_3]^+$

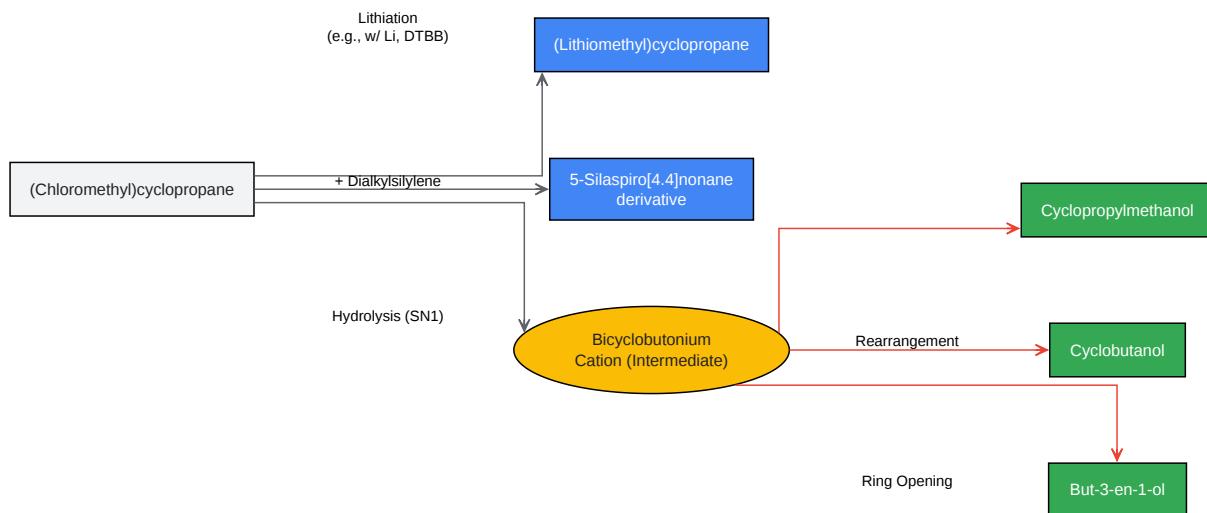
Source:[12]

## Chemical Reactivity and Pathways

**(Chloromethyl)cyclopropane** is a versatile reagent in organic synthesis. Its reactivity is dominated by the lability of the C-Cl bond and the unique properties of the cyclopropylmethyl system.

Key reactions include:

- Lithiation: It is used in the synthesis of (lithiomethyl)cyclopropane and homoallyllithium through reactions catalyzed by 4,4'-di-tert-butylbiphenyl or naphthalene.[8][11]
- Reaction with Silylenes: It reacts with isolable dialkylsilylenes to produce 5-silaspiro[4.4]nonane derivatives.[3][8]
- Hydrolysis and Rearrangement: The hydrolysis of **(chloromethyl)cyclopropane** can proceed through a non-classical bicyclobutonium cation intermediate. This intermediate can lead to a mixture of products, including cyclopropylmethanol, cyclobutanol, and but-3-en-1-ol, highlighting the potential for ring-opening and rearrangement reactions.[13]



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Reaction pathways of **(Chloromethyl)cyclopropane**.

## Experimental Protocols

### Synthesis via Mesylation and Halogenation

A common method for preparing **(chloromethyl)cyclopropane** involves a one-pot reaction from cyclopropylmethanol.

Materials:

- Cyclopropylmethanol
- Trialkylamine (e.g., triethylamine)
- Methanesulfonyl chloride (Mesyl chloride)
- Anhydrous ether (e.g., methyl-tert-butyl ether)

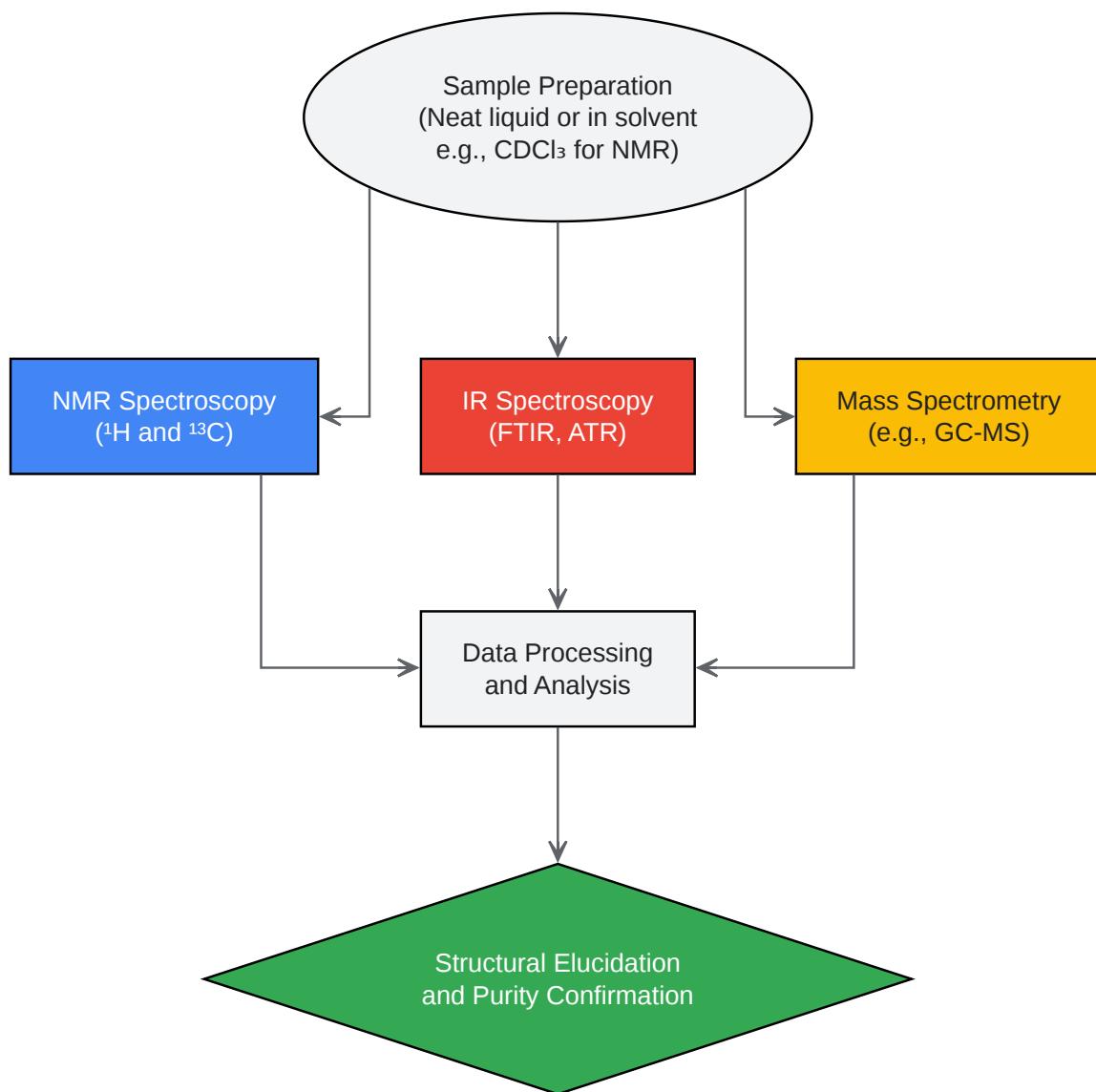
Procedure:

- In a reaction vessel, dissolve cyclopropylmethanol and a trialkylamine in an anhydrous ether solvent.

- Cool the mixture to a temperature between -20 °C and 30 °C. The specific temperature affects the required addition time.[14]
- Slowly add methanesulfonyl chloride to the solution over a period of several hours. The addition rate is critical and depends on the reaction temperature (e.g., 1-3 hours at -20 to -5 °C, or 10-20 hours at 5-15 °C).[14] This forms the mesylate intermediate in situ.
- After the addition is complete, heat the reaction mixture to between 40 °C and 80 °C (or reflux temperature) to facilitate the nucleophilic substitution of the mesylate group by chloride, yielding **(chloromethyl)cyclopropane**.[14]
- The product can then be isolated and purified using standard techniques such as distillation. This method is reported to yield the product with a purity of ≥85-90%. [14]

## Spectroscopic Analysis Workflow

The following workflow outlines the general steps for the spectroscopic characterization of **(chloromethyl)cyclopropane**.



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Workflow for spectroscopic analysis.

#### Protocol Details:

- **NMR Spectroscopy:** A sample is dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ).  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are acquired on a spectrometer (e.g., 400 MHz). Chemical shifts are reported in ppm relative to a reference standard like tetramethylsilane (TMS).
- **IR Spectroscopy:** An IR spectrum can be obtained from a neat liquid sample using a capillary cell or an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.[\[1\]](#)[\[15\]](#)

- Mass Spectrometry: Mass spectra are typically acquired using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) to determine the molecular weight and fragmentation pattern.[\[7\]](#)

## Safety and Handling

**(Chloromethyl)cyclopropane** is a highly flammable liquid and vapor.[\[1\]](#) It should be handled in a well-ventilated area, away from ignition sources. It is incompatible with strong bases and oxidizing agents.[\[16\]](#) Personal protective equipment, including gloves and safety glasses, should be worn during handling.

- Hazard Statements: H225 (Highly flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Storage: Store in a cool, dry place in a tightly sealed container, below +30°C.[\[11\]](#)

This guide provides foundational data and methodologies for professionals working with **(chloromethyl)cyclopropane**, facilitating its effective and safe use in research and development.

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